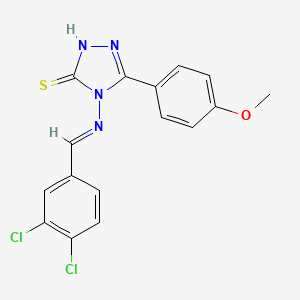![molecular formula C29H27FN2O5S B12010747 allyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12010747.png)
allyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- El nombre sistemático del compuesto es bastante largo, así que vamos a desglosarlo. Consiste en varios grupos funcionales:
Grupo alilo: Una cadena de tres carbonos con un doble enlace (C=C) y un grupo metilo terminal (CH₃).
Anillo de tiazol: Un anillo heterocíclico de cinco miembros que contiene átomos de azufre y nitrógeno.
Grupo fluorobenzoilo: Un anillo de benceno con un grupo benzoilo (C₆H₅CO-) sustituido con flúor.
Grupo isopropilfenil: Un anillo de fenilo con un sustituyente isopropilo (CH(CH₃)₂).
- Este compuesto probablemente tiene propiedades biológicas y químicas interesantes debido a sus diversos grupos funcionales.
Métodos De Preparación
- Desafortunadamente, las rutas sintéticas detalladas para este compuesto específico no están fácilmente disponibles en la literatura. Es probable que implique reacciones de varios pasos para ensamblar los diversos componentes.
- Los métodos de producción industrial pueden involucrar síntesis personalizada o modificación de compuestos existentes.
Análisis De Reacciones Químicas
Reactividad de la posición bencílica: El carbono bencílico (adyacente al anillo de benceno) es susceptible a diversas reacciones.
Reactivos y condiciones comunes:
Productos principales: Estas reacciones pueden conducir a varios derivados, incluyendo formas hidroxiladas, halogenadas o sustituidas con carbonilo.
Aplicaciones Científicas De Investigación
Química medicinal: Investigar su potencial como candidato a fármaco debido a sus diversos grupos funcionales.
Cribado de bioactividad: Evaluar sus efectos sobre los objetivos biológicos (p. ej., enzimas, receptores).
Ciencia de materiales: Explorar su uso en materiales con propiedades específicas (p. ej., polímeros, recubrimientos).
Mecanismo De Acción
- El mecanismo del compuesto probablemente implique interacciones con objetivos moleculares específicos (p. ej., enzimas, receptores) o vías.
- Se necesitan más investigaciones para dilucidar su modo de acción preciso.
Comparación Con Compuestos Similares
- Desafortunadamente, no pude encontrar análogos directos con la estructura exacta. Podemos compararlo con compuestos relacionados con grupos funcionales similares.
Compuestos similares:
Recuerde que la rareza y la complejidad de este compuesto contribuyen a la limitada información disponible. Los investigadores pueden necesitar sintetizarlo para su posterior estudio.
Propiedades
Fórmula molecular |
C29H27FN2O5S |
|---|---|
Peso molecular |
534.6 g/mol |
Nombre IUPAC |
prop-2-enyl 2-[(4Z)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2,3-dioxo-5-(4-propan-2-ylphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C29H27FN2O5S/c1-6-13-37-28(36)26-17(5)31-29(38-26)32-23(19-11-9-18(10-12-19)15(2)3)22(25(34)27(32)35)24(33)20-8-7-16(4)21(30)14-20/h6-12,14-15,23,33H,1,13H2,2-5H3/b24-22- |
Clave InChI |
OYHGMVVZTXHMBP-GYHWCHFESA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)C(C)C)/O)F |
SMILES canónico |
CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)C(C)C)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(Ethoxycarbothioyl)sulfanyl]propanoic acid](/img/structure/B12010709.png)



![N'-[(E)-(2-hydroxyphenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B12010738.png)


![N-(4-ethoxyphenyl)-2-{(2E)-2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B12010754.png)


![4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12010766.png)

